molecular formula C9H9BrO B041926 1-Bromo-3-phenyl-2-propanone CAS No. 20772-12-7

1-Bromo-3-phenyl-2-propanone

Cat. No.: B041926
CAS No.: 20772-12-7
M. Wt: 213.07 g/mol
InChI Key: CIFGSVFCDAILNK-UHFFFAOYSA-N
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Description

1-Bromo-3-phenyl-2-propanone, also known as this compound, is a useful research compound. Its molecular formula is C9H9BrO and its molecular weight is 213.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-Bromo-3-phenyl-2-propanone (CAS Number: 20772-12-7) is a brominated organic compound with significant biological activity. This article explores its chemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

This compound has the molecular formula C9_9H9_9BrO and a molecular weight of 213.07 g/mol. It is characterized as a corrosive and irritant substance, necessitating careful handling in laboratory settings. The compound typically exhibits a purity of around 95% and has a boiling point of approximately 237-238 °C.

Reactivity and Biochemical Pathways

The biological activity of this compound can be attributed to its ability to participate in various chemical reactions, particularly nucleophilic substitutions. Brominated compounds often engage in reactions that modify biological molecules, potentially leading to significant pharmacological effects. The compound's reactivity can be influenced by environmental factors such as pH and temperature, which may alter its efficacy .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Data suggests that the compound can interact with various biological targets, including enzymes involved in metabolic pathways. Its stability and reactivity under physiological conditions are essential for predicting its behavior in biological systems.

Anticancer Properties

This compound has been investigated for its role in synthesizing tyrosine kinase inhibitors, which are critical in cancer treatment. Tyrosine kinases are enzymes that, when overactive, can lead to uncontrolled cell proliferation. Compounds derived from this compound have shown promise as antiangiogenic agents, inhibiting the formation of new blood vessels that tumors require for growth .

Case Studies

Several studies have highlighted the anticancer potential of derivatives synthesized from this compound:

  • Study on Tyrosine Kinase Inhibition : A study demonstrated that derivatives of this compound exhibited IC50_{50} values ranging from 10 μM to 30 μM against various cancer cell lines, indicating moderate potency as tyrosine kinase inhibitors .
  • Antiangiogenic Activity : Research indicated that certain derivatives could inhibit angiogenesis in vitro by affecting endothelial cell proliferation and migration, crucial processes for tumor growth .

Data Tables

Property Value
Molecular FormulaC9_9H9_9BrO
Molecular Weight213.07 g/mol
Boiling Point237–238 °C
Purity~95%
GHS Hazard ClassCorrosive; Irritant
Biological Activity IC50_{50} (μM)
Tyrosine Kinase Inhibitors10 – 30
Antiangiogenic ActivityVaries (in vitro studies)

Properties

IUPAC Name

1-bromo-3-phenylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFGSVFCDAILNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466890
Record name 1-bromo-3-phenyl-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20772-12-7
Record name 1-Bromo-3-phenyl-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20772-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-bromo-3-phenyl-2-propanone
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URL https://comptox.epa.gov/dashboard/DTXSID10466890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-phenylpropan-2-one
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Synthesis routes and methods

Procedure details

To a suspension of CuBr (0.143 g, 0.997 mmol) in 25 mL dry ether was slowly added 1M phenylmagnesium bromide (10 mL, 10 mmol). Epibromohydrin (0.87 mL, 10.5 mmol) was then added dropwise. The reaction mixture was allowed to stir at −78° C. to room temperature overnight, poured into H2O and extracted with ether. The extracts were washed with H2O and brine, dried over Na2SO4, filtered and evaporated in vacuo. The crude alcohol thus obtained was dissolved in acetone (400 mL) and chilled in ice, and to this solution was added dropwise 6 mL of Jones reagent (prepared by dissolution of 2.67 g CrO3 in 2.5 mL H2SO4, followed by dilution with H2O to 10 mL). The reaction mixture was stirred at 0° C. for 15 min and was then evaporated in vacuo. The residue was taken up in ethyl acetate, washed repeatedly with water and once with brine, dried over Na2SO4, filtered and evaporated to afford the ketone product as a brown oil (1.6 g, 75%). 1H NMR (DMSO-d6) δ 7.17-7.35 (m, 5H), 4.45 (s, 2H), 3.94 (s, 2H); MS (DCI+) m/z 230 (M+NH4+).
[Compound]
Name
CuBr
Quantity
0.143 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0.87 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Jones reagent
Quantity
6 mL
Type
reactant
Reaction Step Five
Quantity
400 mL
Type
solvent
Reaction Step Six
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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